molecular formula C6H7BrN2O B7963616 (6-Amino-3-bromopyridin-2-yl)methanol

(6-Amino-3-bromopyridin-2-yl)methanol

Cat. No.: B7963616
M. Wt: 203.04 g/mol
InChI Key: NSSVQRDINDKZHK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Amino-3-bromopyridin-2-yl)methanol typically involves the bromination of 2-aminopyridine followed by a hydroxymethylation reaction. One common method involves the use of bromine and a suitable solvent to introduce the bromine atom at the 3-position of the pyridine ring. This is followed by a reaction with formaldehyde to introduce the hydroxymethyl group at the 2-position .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(6-Amino-3-bromopyridin-2-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6-Amino-3-bromopyridin-2-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (6-Amino-3-bromopyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The amino group at the 6-position and the bromine atom at the 3-position allow it to participate in hydrogen bonding and halogen bonding interactions, respectively. These interactions can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The hydroxymethyl group at the 2-position can also participate in hydrogen bonding, further enhancing its binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Amino-3-bromopyridin-2-yl)methanol is unique due to the presence of both the amino group at the 6-position and the hydroxymethyl group at the 2-position. This combination of functional groups allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds.

Properties

IUPAC Name

(6-amino-3-bromopyridin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c7-4-1-2-6(8)9-5(4)3-10/h1-2,10H,3H2,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSVQRDINDKZHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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